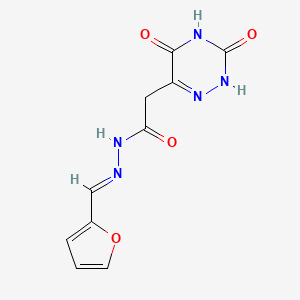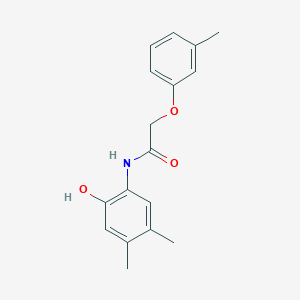
2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-(2-furylmethylene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related triazine derivatives often involves the condensation of hydrazides with various carbonyl compounds under specific conditions, indicating a similar synthetic approach could be applicable for the subject compound. For instance, acetohydrazide derivatives have been synthesized starting from triazolones through a multi-step reaction process, involving cyclization reactions and the use of electrophilic and nucleophilic reagents to afford novel heterocyclic compounds (Bekircan et al., 2014). This suggests a complex synthesis pathway that may involve multiple steps, including condensation, cyclization, and possibly substitution reactions to introduce specific functional groups like the furylmethylene moiety.
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by the presence of a triazine ring, a heterocyclic compound consisting of three carbon atoms and three nitrogen atoms. Structural analysis often involves X-ray diffraction or NMR spectroscopy to elucidate the arrangement of atoms within the molecule and to understand the conformational dynamics. For example, studies on similar compounds have utilized quantum chemistry, NMR, IR spectroscopy, and X-ray diffraction to study the hexahydro-1,3,5-triazine form, highlighting the importance of intramolecular hydrogen bonding in stabilizing the molecular structure (Shastin et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of triazine derivatives is influenced by the presence of substituents on the triazine ring. Reactions such as electrophilic substitution, nucleophilic addition, and cyclization are common. The reactivity can be further modified by the incorporation of functional groups, which can lead to a variety of chemical transformations. For instance, the reactions of substituted hydrazones with electrophilic reagents have been studied, leading to the formation of hydrazidic bromides and demonstrating the compound's susceptibility to nucleophilic attack (Butler & Scott, 1968).
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research demonstrates that hydrazide compounds, including those related to the chemical structure , are pivotal in synthesizing a wide range of heterocyclic compounds. These compounds have been synthesized through various reactions, demonstrating the versatility and reactivity of hydrazide-based chemicals. For instance, the synthesis of 3,5,6-trisubstituted-1,2,4-triazines from acid hydrazides, ammonium acetate, and dicarbonyl compounds showcases a significant application in producing triazine derivatives under solvent-free conditions (Ghorbani‐Vaghei et al., 2015). Similarly, acetohydrazide derivatives containing both antipyrine and triazole nuclei have been explored for their antimicrobial activities, highlighting the pharmaceutical potential of these compounds (Bayrak et al., 2010).
Utility in Chemical Synthesis
The utility of hydrazide derivatives extends to the synthesis of complex heterocyclic frameworks, which are integral to designing compounds with enhanced biological and chemical properties. For example, the reaction of substituted carbohydrazides with electron-poor olefins has led to the formation of pyrazoles, triazoloquinolines, and other significant derivatives, underscoring the chemical utility and synthetic flexibility of hydrazide compounds (Hassan et al., 2008).
Antimicrobial and Analgesic Activities
The synthesized heterocyclic compounds from hydrazide derivatives have been evaluated for their biological activities, including antimicrobial and analgesic effects. This research direction emphasizes the potential pharmaceutical applications of these compounds. Studies show that certain derivatives exhibit significant antimicrobial and analgesic activities, suggesting their usefulness in developing new therapeutic agents (Saad et al., 2011).
Propiedades
IUPAC Name |
2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-furan-2-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O4/c16-8(14-11-5-6-2-1-3-19-6)4-7-9(17)12-10(18)15-13-7/h1-3,5H,4H2,(H,14,16)(H2,12,15,17,18)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOJYWKTLPVPHQ-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)CC2=NNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)CC2=NNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4S*)-4-cyclopropyl-1-[(2-methyl-5-pyrimidinyl)methyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5517958.png)
![methyl 2-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5517960.png)
![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5517967.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5517969.png)

![6-ethyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5517980.png)
![6-{[(2-phenylethyl)(2-pyridinylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5517983.png)
![2-(2,4-dichlorophenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5517993.png)
![9-[2-oxo-2-(1-piperazinyl)ethyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5517999.png)
![2-hydroxy-4-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5518001.png)
![2-benzyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5518005.png)


![3-(1H-pyrazol-1-ylmethyl)-N-[3-(2-pyridinyl)propyl]benzamide](/img/structure/B5518018.png)